molecular formula C11H9NO3 B14472152 3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one CAS No. 65647-69-0

3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14472152
CAS No.: 65647-69-0
M. Wt: 203.19 g/mol
InChI Key: VTYDZHZFTAMBCC-UHFFFAOYSA-N
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Description

3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one is a heterocyclic compound that contains an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of acetophenone with an appropriate amine and a carbonyl compound under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxazole N-oxide.

    Reduction: Reduction of the oxazole ring to form dihydro-oxazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using halogenating agents, alkylating agents, or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole N-oxides, while substitution reactions could introduce various functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole: A simpler oxazole derivative with similar structural features.

    5-Phenyl-1,3-oxazole-2-thione: Contains a thione group instead of a carbonyl group.

    3-Acetyl-2-phenyl-1,3-thiazole: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one is unique due to the presence of both an acetyl group and a phenyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. Its specific substitution pattern can lead to distinct properties compared to other oxazole derivatives.

Properties

CAS No.

65647-69-0

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-acetyl-5-phenyl-1,3-oxazol-2-one

InChI

InChI=1S/C11H9NO3/c1-8(13)12-7-10(15-11(12)14)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

VTYDZHZFTAMBCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(OC1=O)C2=CC=CC=C2

Origin of Product

United States

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